molecular formula C15H20N4OS B2655699 N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 212074-84-5

N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2655699
CAS No.: 212074-84-5
M. Wt: 304.41
InChI Key: ZAFRNTCICSNNOW-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that features a 1,2,4-triazole ring, which is known for its diverse biological activities.

Preparation Methods

The synthesis of N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the formation of the 1,2,4-triazole ring followed by the attachment of the phenyl and acetamide groups. A common synthetic route includes the reaction of 1,2,4-triazole with appropriate intermediates under reflux conditions. For example, 1,2,4-triazole can be reacted with intermediates in the presence of sodium bicarbonate in toluene, followed by refluxing for an extended period .

Chemical Reactions Analysis

N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with biological targets, such as enzymes and receptors. The 1,2,4-triazole ring can form hydrogen bonds and other interactions with these targets, leading to the modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other compounds containing the 1,2,4-triazole ring, such as:

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-4-11(2)12-5-7-13(8-6-12)17-14(20)9-21-15-18-16-10-19(15)3/h5-8,10-11H,4,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFRNTCICSNNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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